synthesis and characterization of 1,3-diisobutyl-2-thiourea
synthesis and characterization of 1,3-diisobutyl-2-thiourea
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Diisobutyl-2-thiourea
Introduction
Thiourea derivatives represent a versatile class of organic compounds with significant applications ranging from organocatalysis to coordination chemistry.[1][2] These molecules, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, serve as powerful hydrogen-bond donors and act as ligands for various metal ions.[3] Among these, symmetrically N,N'-disubstituted thioureas like 1,3-diisobutyl-2-thiourea are valuable building blocks, particularly noted for their role in forming stable metal complexes with applications in materials science and as potential antimicrobial agents.[3][4]
This guide provides a comprehensive overview of the synthesis and detailed characterization of 1,3-diisobutyl-2-thiourea, designed for researchers and professionals in chemical synthesis and drug development. We will explore the primary synthetic methodologies, delving into the causality behind experimental choices, and present a multi-faceted characterization framework to ensure the structural integrity and purity of the final compound.
Synthetic Strategies and Methodologies
The synthesis of 1,3-diisobutyl-2-thiourea can be approached through several reliable routes. The choice of method often depends on the availability of starting materials and desired scale. The most common and direct method involves the reaction of isobutylamine with carbon disulfide. An alternative, highly efficient approach is the coupling of isobutyl isothiocyanate with isobutylamine.
Mechanism of Synthesis: The Carbon Disulfide Route
The reaction between a primary amine like isobutylamine and carbon disulfide is a robust method for forming symmetric thioureas.[4] This transformation is not a simple one-step addition but proceeds through key intermediates. The reaction is believed to initiate with the nucleophilic attack of the amine on the electrophilic carbon of carbon disulfide to form a dithiocarbamate salt.[5][6] This intermediate can then lose hydrogen sulfide to generate an in situ isothiocyanate. This highly reactive isothiocyanate is immediately trapped by a second molecule of isobutylamine, yielding the final 1,3-diisobutyl-2-thiourea product.[4][7] This pathway explains why a 2:1 stoichiometry of amine to carbon disulfide is ultimately required for the formation of the disubstituted thiourea.
Detailed Experimental Protocol: Synthesis from Isobutylamine and Carbon Disulfide
This protocol is adapted from established literature procedures and offers a reliable path to high-purity 1,3-diisobutyl-2-thiourea.[4][7]
Materials:
-
Isobutylamine ((CH₃)₂CHCH₂NH₂)[8]
-
Carbon Disulfide (CS₂)
-
Petroleum Ether
-
Ethyl Acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Prepare a solution of carbon disulfide (e.g., 500 mmol) in petroleum ether (100 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath. The use of a non-polar solvent like petroleum ether facilitates the initial reaction and subsequent product precipitation.
-
Amine Addition: While maintaining the temperature at 0°C and stirring vigorously, slowly add an excess of isobutylamine (e.g., 1000 mmol, 2 equivalents) to the carbon disulfide solution. The slow, dropwise addition is crucial to control the exothermic nature of the initial dithiocarbamate formation.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight to ensure the complete conversion of the isothiocyanate intermediate.[7]
-
Work-up and Isolation: After stirring overnight, remove the solvent and any unreacted starting materials under reduced pressure using a rotary evaporator. This will typically yield an oily residue.[7]
-
Purification by Crystallization: Dissolve the oily compound in a minimum amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature. Needle-like colorless crystals of 1,3-diisobutyl-2-thiourea should form over a period of a few hours to days.[7] The slow cooling process is key to obtaining well-formed crystals of high purity.
-
Final Product: Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate or petroleum ether to remove any soluble impurities, and dry in vacuo to obtain the final product.
Comprehensive Characterization
To confirm the identity, structure, and purity of the synthesized compound, a combination of analytical techniques is essential. Each method provides a unique piece of structural information, and together they form a self-validating system.
Single-Crystal X-ray Diffraction
X-ray crystallography provides unambiguous proof of structure by determining the precise spatial arrangement of atoms in the crystalline state. The crystal structure of 1,3-diisobutyl thiourea has been reported and serves as the gold standard for identification.[7] The crystal packing is notably stabilized by intermolecular N-H···S hydrogen bonds.[4][7]
| Crystallographic Parameter | Reported Value [7] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.5131 (4) |
| b (Å) | 9.2355 (3) |
| c (Å) | 11.3093 (5) |
| β (°) | 99.569 (2) |
| Volume (ų) | 1185.78 (8) |
| Z (molecules/unit cell) | 4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule in solution.
-
¹H-NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The isobutyl group should give rise to three distinct signals: a doublet for the six methyl protons (CH₃), a multiplet for the methine proton (CH), and a doublet for the two methylene protons (CH₂). A broad signal corresponding to the two N-H protons is also expected.[3]
-
¹³C-NMR: The carbon NMR spectrum should display four signals. The most characteristic peak is that of the thiocarbonyl carbon (C=S), which appears significantly downfield. In studies of its metal complexes, the C=S signal for the free ligand was reported at 181.7 ppm.[3] The three remaining signals correspond to the methyl, methine, and methylene carbons of the isobutyl groups.
| Assignment | ¹H-NMR Expected Shift (δ, ppm) | ¹³C-NMR Expected Shift (δ, ppm) |
| C=S | - | ~181.7[3] |
| NH | Broad signal | - |
| -CH ₂-NH | Doublet | ~50-55 |
| -CH (CH₃)₂ | Multiplet | ~28-32 |
| -CH(CH ₃)₂ | Doublet | ~19-21 |
Note: Exact chemical shifts can vary based on the solvent used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of 1,3-diisobutyl-2-thiourea is dominated by vibrations associated with the N-H and C=S bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch | 3200 - 3300 (broad) | The broadness of this peak is indicative of intermolecular hydrogen bonding (N-H···S), a key feature of thiourea crystal packing.[2][3][9] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Confirms the presence of the isobutyl alkyl chains.[10] |
| C=S Stretch | ~1650 | Characteristic vibration of the thiocarbonyl group.[10] |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
For an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) should be observed at m/z = 188. In studies involving metal complexes of this ligand, the base peak in the mass spectrum was often observed at m/z 188, corresponding to the stable thiourea ligand ion.[3]
Safety Precautions
-
Isobutylamine: This reagent is a flammable liquid and is corrosive. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Carbon Disulfide: CS₂ is highly flammable, volatile, and toxic. All operations involving carbon disulfide must be conducted within a fume hood, away from any potential ignition sources.[13]
-
General: Standard laboratory safety practices should be followed at all times. Glassware used in the synthesis should be thoroughly cleaned to avoid contamination.
Conclusion
The synthesis of 1,3-diisobutyl-2-thiourea is a well-established process that can be reliably achieved through the reaction of isobutylamine with carbon disulfide. The procedure yields a high-purity crystalline product upon proper purification. The structural identity of the compound can be unequivocally confirmed through a suite of analytical techniques, including X-ray crystallography, NMR and IR spectroscopy, and mass spectrometry. This guide provides the necessary protocols and reference data for researchers to confidently synthesize and validate this important chemical building block for further applications in research and development.
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Khan, E., et al. (2016). Polynuclear Cu(I) and Ag(I) Complexes of 1,3-Diisobutyl Thiourea, Synthesis, Crystal Structure and Antioxidant Potentials. Molecules, 21(11), 1438. Retrieved from [Link]
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